

Spectroscopic Profile of Methyl 6-bromohexanoate: A Technical Guide

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Compound of Interest

Compound Name: **Methyl 6-bromohexanoate**

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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 6-bromohexanoate** (CAS No. 14273-90-6), a valuable building block in organic synthesis. The document details experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents the available spectral data in a clear, tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

Below are the ^1H and ^{13}C NMR data for **Methyl 6-bromohexanoate**.

^1H NMR Data

The ^1H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
3.58	s	3H	-OCH ₃	DMSO-d ₆
3.51	t	2H	-CH ₂ -Br	DMSO-d ₆
2.29	t	2H	-CH ₂ -C=O	DMSO-d ₆
1.78	pentet	2H	-CH ₂ -CH ₂ Br	DMSO-d ₆
1.62-1.27	m	4H	-CH ₂ -CH ₂ -CH ₂ -	DMSO-d ₆

Predicted ¹H NMR data in CDCl₃ suggests the following chemical shifts: 1.48 (quint, 2H), 1.66 (quint, 2H), 1.88 (quint, 2H).[1]

¹³C NMR Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. While specific experimental data for **Methyl 6-bromohexanoate** is not readily available, data for the parent compound, 6-bromohexanoic acid, provides valuable insight into the chemical shifts of the carbon backbone.

Chemical Shift (δ) ppm	Assignment (for 6-bromohexanoic acid)
~174	C=O
~35	-CH ₂ -Br
~33	-CH ₂ -COOH
~32	-CH ₂ -CH ₂ Br
~27	-CH ₂ -CH ₂ -CH ₂ Br
~24	-CH ₂ -CH ₂ -COOH

Note: The chemical shift of the methoxy group (-OCH₃) in **Methyl 6-bromohexanoate** is expected to be around 51-52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950	Strong	C-H stretch (aliphatic)
~1740	Strong	C=O stretch (ester)
~1440	Medium	C-H bend (CH ₂)
~1170	Strong	C-O stretch (ester)
~650	Medium-Strong	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The molecular weight of **Methyl 6-bromohexanoate** is 209.08 g/mol .[2]

m/z	Interpretation
209/211	[M] ⁺ , Molecular ion peak (presence of Br isotopes)
178/180	[M - OCH ₃] ⁺
150/152	[M - COOCH ₃] ⁺
129	[M - Br] ⁺
59	[COOCH ₃] ⁺

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a small organic molecule like **Methyl 6-bromohexanoate**.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
- Referencing: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
- Data Acquisition: Acquire the ^1H NMR spectrum using a suitable pulse sequence. For ^{13}C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance signal-to-noise.
- Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Data Acquisition: Place the salt plates in the sample holder of the IR spectrometer and acquire the spectrum.
- Background Correction: Record a background spectrum of the clean salt plates and subtract it from the sample spectrum to remove atmospheric and instrumental interferences.

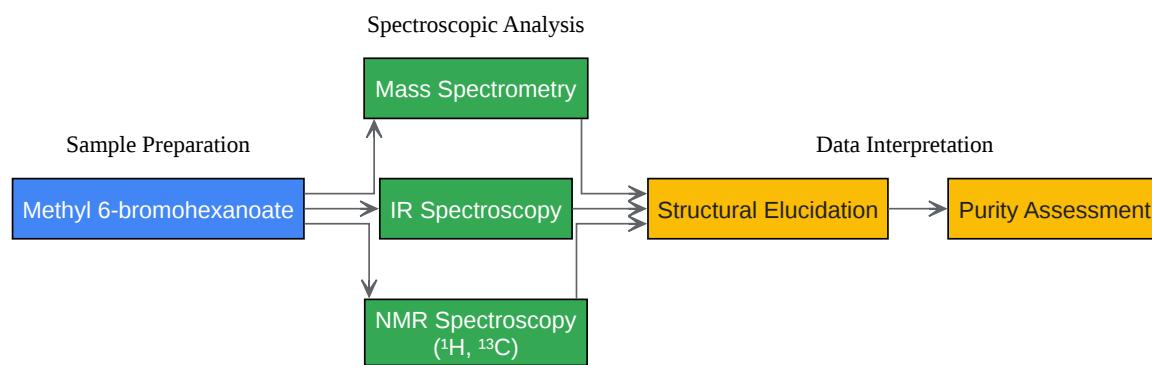
Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

- Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

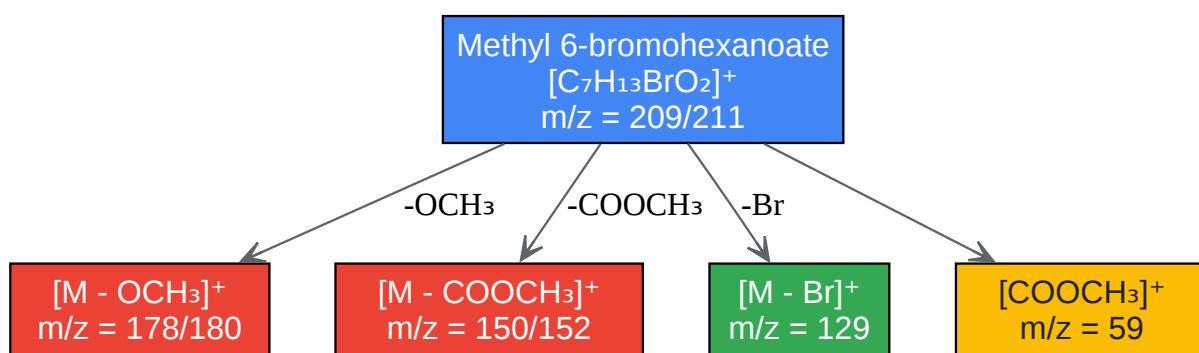
Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and a plausible fragmentation pathway for **Methyl 6-bromohexanoate** in mass spectrometry.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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Caption: Plausible mass spectral fragmentation of **Methyl 6-bromohexanoate**.

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References

- 1. Methyl 6-bromohexanoate, CAS No. 14273-90-6 - iChemical [ichemical.com]
- 2. Methyl 6-bromohexanoate | 14273-90-6 [chemicalbook.com]
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